Suc-AAPK-pNA

Description

BenchChem offers high-quality Suc-AAPK-pNA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Suc-AAPK-pNA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

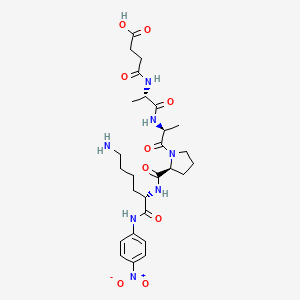

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N7O9/c1-16(29-22(35)12-13-23(36)37)24(38)30-17(2)27(41)33-15-5-7-21(33)26(40)32-20(6-3-4-14-28)25(39)31-18-8-10-19(11-9-18)34(42)43/h8-11,16-17,20-21H,3-7,12-15,28H2,1-2H3,(H,29,35)(H,30,38)(H,31,39)(H,32,40)(H,36,37)/t16-,17-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKJMHLJNHUFHI-USNOLKROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Suc-AAPK-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide, commonly abbreviated as Suc-AAPK-pNA, is a synthetic chromogenic substrate extensively utilized in the study of serine proteases, particularly trypsin and trypsin-like enzymes. Its chemical structure is designed to mimic the natural cleavage sites of these enzymes, enabling a straightforward and quantitative assessment of their proteolytic activity. This guide provides a comprehensive overview of the mechanism of action of Suc-AAPK-pNA, detailed experimental protocols for its use, and relevant quantitative data to support research and development in enzymology and drug discovery.

Core Mechanism of Action

The fundamental principle behind the utility of Suc-AAPK-pNA as an enzymatic substrate lies in its specific recognition and cleavage by trypsin and related proteases. Trypsin is an endopeptidase that preferentially hydrolyzes peptide bonds at the carboxyl side of amino acid residues with positively charged side chains, namely lysine (Lys, K) and arginine (Arg, R).

The peptide sequence of Suc-AAPK-pNA, specifically the presence of lysine at the P1 position (the amino acid residue immediately preceding the scissile bond), makes it an ideal target for trypsin. The enzymatic reaction proceeds in two main steps, characteristic of serine protease catalysis:

-

Acylation: The serine residue in the catalytic triad of the trypsin active site performs a nucleophilic attack on the carbonyl carbon of the peptide bond between lysine and the p-nitroaniline (pNA) moiety. This results in the formation of a transient tetrahedral intermediate, followed by the release of the pNA molecule and the formation of a covalent acyl-enzyme intermediate.

-

Deacylation: A water molecule, activated by a histidine residue in the catalytic triad, attacks the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which then collapses, releasing the succinylated peptide fragment and regenerating the active enzyme.

The key to the utility of Suc-AAPK-pNA is the release of p-nitroaniline. In its peptide-bound form, pNA is colorless. However, upon cleavage and release, free p-nitroaniline in an aqueous solution exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of trypsin under specific conditions. This chromogenic property allows for a continuous and sensitive spectrophotometric assay of enzyme kinetics.

Enzymatic Reaction Pathway

A Technical Guide to the Chemical Synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of the chromogenic peptide substrate, N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide (Suc-AAPK-pNA). This peptide is a valuable tool in biochemical research, particularly for studying the kinetics and inhibition of proteases. The synthesis is primarily achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and expected quantitative data.

Introduction

N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide is a synthetic tetrapeptide derivative that serves as a substrate for a variety of proteases. Its structure incorporates a specific amino acid sequence (Ala-Ala-Pro-Lys) that is recognized by certain enzymes. The N-terminus is capped with a succinyl group, and the C-terminus is modified with a p-nitroanilide (pNA) moiety. The enzymatic cleavage of the amide bond between the lysine residue and the p-nitroanilide group releases p-nitroaniline, a yellow chromophore that can be readily detected and quantified spectrophotometrically. This property makes Suc-AAPK-pNA an excellent substrate for continuous enzyme assays.

The synthesis of this peptide involves a multi-step process that begins with the assembly of the peptide backbone on a solid support, followed by N-terminal modification and C-terminal derivatization.

Synthesis Overview

The synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide is most efficiently carried out using Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow is as follows:

-

Resin Preparation: A suitable solid support, typically a rink amide resin, is prepared for peptide chain elongation.

-

Peptide Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus by sequential deprotection of the Fmoc group and coupling of Fmoc-protected amino acids.

-

N-Terminal Succinylation: Following the assembly of the peptide backbone, the N-terminal Fmoc group is removed, and the free amine is reacted with succinic anhydride to introduce the succinyl group.

-

C-Terminal p-Nitroanilide Formation: The p-nitroanilide moiety is introduced at the C-terminus. This can be achieved by using a pre-loaded p-nitroanilide resin or by coupling p-nitroaniline to the C-terminal carboxyl group on the resin.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (MS) and other analytical techniques.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

Materials and Reagents

-

Fmoc-Rink Amide resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Pro-OH

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Succinic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling (Lysine):

-

Dissolve Fmoc-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for the sequential coupling of Fmoc-Pro-OH and two residues of Fmoc-Ala-OH.

Protocol 2: N-Terminal Succinylation

-

Final Fmoc Deprotection: After the final alanine coupling, deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Succinylation Reaction:

-

Dissolve succinic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

-

Add the solution to the resin and agitate for 4 hours at room temperature.

-

Confirm the completion of the reaction with a negative Kaiser test.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times) and dry under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide by reverse-phase HPLC using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect the fractions containing the pure product.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

| Parameter | Value | Unit |

| Molecular Formula | C₂₇H₃₉N₇O₉ | |

| Molecular Weight | 605.64 | g/mol |

| CAS Number | 108929-39-1 | |

| Appearance | White to off-white powder | |

| Purity (by HPLC) | >95 | % |

Table 1: Physicochemical Properties of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

| Step | Parameter | Expected Value | Unit |

| SPPS | Coupling Efficiency (per step) | >99 | % |

| Succinylation | Reaction Completion | >99 | % |

| Cleavage | Crude Yield | 70-80 | % |

| Purification | Final Yield | 30-50 | % |

Table 2: Expected Yields and Efficiencies for the Synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

| Technique | Parameter | Expected Result |

| RP-HPLC | Retention Time | Dependent on specific column and gradient |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | 606.28 |

| UV Spectroscopy | λmax (of p-nitroaniline) | ~405-410 (after enzymatic cleavage) |

Table 3: Analytical Characterization Data for N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

Figure 1: Overall workflow for the solid-phase synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

Figure 2: The iterative cycle of Fmoc solid-phase peptide synthesis (SPPS).

Conclusion

The chemical synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide is a well-established process based on Fmoc solid-phase peptide synthesis. The protocols outlined in this guide provide a robust framework for the successful production of this important biochemical reagent. Careful execution of each step, coupled with rigorous purification and characterization, will ensure the high quality of the final product, which is essential for obtaining reliable and reproducible results in protease activity assays. This technical guide serves as a valuable resource for researchers and professionals in the fields of biochemistry, drug discovery, and diagnostics.

The Dawn of Color: An In-depth Technical Guide to the Discovery and History of p-Nitroanilide Chromogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of p-nitroanilide (pNA) chromogenic substrates in the early 1970s marked a pivotal moment in the study of proteolytic enzymes. These synthetic molecules provided a simple, continuous, and quantitative method for monitoring enzyme activity, revolutionizing enzymology, clinical diagnostics, and high-throughput screening for drug discovery. This technical guide delves into the discovery, history, core principles, synthesis, and application of p-nitroanilide substrates, offering a comprehensive resource for researchers in the life sciences. Detailed experimental protocols for their synthesis and use in enzyme kinetics are provided, alongside a curated summary of key quantitative data and visual representations of relevant biological pathways and experimental workflows.

A Historical Perspective: The Advent of a Chromogenic Revolution

Prior to the 1970s, the assessment of protease activity was often reliant on cumbersome and discontinuous methods. The introduction of chromogenic substrates, particularly those based on p-nitroanilide, offered a significant leap forward. These synthetically produced compounds were designed to mimic the natural substrates of enzymes, with a key modification: the C-terminal amino acid is linked to a p-nitroaniline moiety.

The foundational principle is elegant in its simplicity. The intact substrate is colorless. However, upon enzymatic cleavage of the amide bond, the chromophore p-nitroaniline is released. In its free form, p-nitroaniline exhibits a distinct yellow color with a maximum absorbance around 405-410 nm.[1] This color change can be monitored in real-time using a spectrophotometer, allowing for a continuous and direct measurement of enzyme kinetics.

The initial applications of these novel substrates were rapidly embraced in the field of hematology, particularly for developing assays to determine the activity of enzymes, proenzymes, and inhibitors within the coagulation system.[2][3] This paved the way for their widespread adoption in clinical laboratories for the diagnosis and management of coagulation disorders. Over time, the versatility of p-nitroanilide substrates led to their application in studying a wide array of proteases, including those involved in the fibrinolytic, plasma and glandular kallikrein, and complement systems.[3]

The Core Principle: A Visualized Chromogenic Reaction

The enzymatic cleavage of a p-nitroanilide substrate is the cornerstone of this technology. A specific peptide sequence, recognized by the target protease, is synthesized with p-nitroaniline attached via an amide bond to the C-terminal amino acid. The protease catalyzes the hydrolysis of this bond, liberating the p-nitroaniline molecule, which imparts a yellow color to the solution. The rate of color formation is directly proportional to the enzymatic activity.

Synthesis of Peptide p-Nitroanilides: A Detailed Protocol

The synthesis of peptide p-nitroanilides has evolved from early solution-phase methods to more efficient solid-phase peptide synthesis (SPPS) techniques. The low nucleophilicity of the amino group of p-nitroaniline presents a synthetic challenge.[4] Modern approaches, such as the aryl hydrazine method, have streamlined this process.

Experimental Protocol: Solid-Phase Synthesis via the Aryl Hydrazine Method

This protocol outlines a generalized procedure for the solid-phase synthesis of a peptide p-nitroanilide.

Materials:

-

Hydrazinobenzoyl resin

-

Fmoc-protected amino acids

-

Standard SPPS reagents (coupling agents like HBTU/HOBt, base like DIPEA)

-

Dichloromethane (DCM)

-

N-bromosuccinimide (NBS)

-

Anhydrous pyridine

-

p-Nitroaniline

-

Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Preparation: Begin with a hydrazinobenzoyl resin as the solid support.

-

Peptide Assembly: Synthesize the desired peptide sequence on the resin using standard Fmoc/tBu solid-phase peptide synthesis protocols.

-

Activation of the C-terminus:

-

Once peptide assembly is complete, wash the resin thoroughly with an anhydrous solvent such as dichloromethane.

-

Suspend the resin in a solution containing N-bromosuccinimide (2 equivalents) and anhydrous pyridine.

-

Allow the reaction to proceed for approximately 10 minutes at room temperature to form the reactive acyl diazene intermediate.

-

-

Coupling with p-Nitroaniline:

-

Wash the activated resin to remove excess reagents.

-

Immediately add a solution of p-nitroaniline in a suitable solvent like DMF.

-

Allow the coupling reaction to proceed for several hours. The progress of the reaction can be monitored by analytical HPLC.

-

-

Cleavage and Deprotection:

-

Wash the resin thoroughly to remove any unreacted p-nitroaniline and byproducts.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide-pNA from the resin and remove all protecting groups.

-

-

Purification:

-

Precipitate the crude product in cold diethyl ether and collect the solid by centrifugation.

-

Purify the peptide-pNA using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Quantitative Analysis of Enzyme Activity

A primary application of p-nitroanilide substrates is the determination of key enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Data Presentation: Kinetic Parameters of Proteases with p-Nitroanilide Substrates

The following table summarizes kinetic data for several common proteases with their respective p-nitroanilide substrates.

| Enzyme | Substrate | Abbreviation | Km (µM) | Vmax or kcat | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Thrombin (Human) | H-D-Phe-Pip-Arg-pNA | S-2238 | 7 | 1.7 x 10⁻⁷ mol/min/NIH-U | - | [4][5] |

| Thrombin (Bovine) | H-D-Phe-Pip-Arg-pNA | S-2238 | 9 | 2.2 x 10⁻⁷ mol/min/NIH-U | - | [4][5] |

| Factor Xa (Bovine) | Bz-Ile-Glu-Gly-Arg-pNA | S-2222 | 300 | 100 s⁻¹ | 3.3 x 10⁵ | [2][6] |

| Plasmin (Human) | H-D-Val-Leu-Lys-pNA | S-2251 | 300 | 0.5 µmol/min/CU | - | [3][7] |

| Plasma Kallikrein (Human) | H-D-Pro-Phe-Arg-pNA | S-2302 | 200 | 6.8 x 10⁻⁶ mol/min/PEU | - | [8] |

| Urokinase | pyro-Glu-Gly-Arg-pNA | S-2444 | - | - | - | [9][10] |

| Trypsin (Bovine) | Nα-Benzoyl-L-arginine-pNA | BAPNA | 162 | 1.62 µM/h | - | [11] |

| Trypsin (Bovine) | Nα-Benzoyl-p-guanidino-L-phenylalanine-pNA | Bz-GPA-pNA | 15.6 | 0.081 s⁻¹ | 5.2 x 10³ | [12] |

Note: Vmax and kcat values are often reported under specific assay conditions and enzyme concentrations, leading to variations in the literature. Direct comparison should be made with caution.

Experimental Protocol: Enzyme Kinetics Assay

This protocol provides a typical procedure for measuring protease activity using a p-nitroanilide substrate in a 96-well plate format.

Materials:

-

Purified enzyme of interest

-

Peptide-pNA substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

p-Nitroaniline standard solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for the optimal activity of the target enzyme.

-

Substrate Stock Solution: Dissolve the peptide-pNA substrate in a minimal amount of an organic solvent like DMSO and then dilute to a final stock concentration (e.g., 10 mM) with the assay buffer.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear rate of product formation.

-

p-Nitroaniline Standard Curve: Prepare a series of known concentrations of free p-nitroaniline in the assay buffer to generate a standard curve for converting absorbance values to molar concentrations.

-

-

Assay Procedure:

-

Add assay buffer to each well of a 96-well plate.

-

Add varying concentrations of the substrate to the wells.

-

To initiate the reaction, add a fixed amount of the enzyme solution to each well. Ensure the final volume is consistent across all wells (e.g., 200 µL).

-

Immediately place the plate in a microplate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).

-

Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes).

-

-

Data Analysis:

-

Use the p-nitroaniline standard curve and the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance (ΔA/min) to the initial reaction velocity (V₀) in moles/min.

-

Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Application in a Biological Context: The Blood Coagulation Cascade

p-Nitroanilide substrates have been instrumental in dissecting the complex series of enzymatic activations that constitute the blood coagulation cascade. This pathway involves a series of serine proteases that are sequentially activated, culminating in the formation of thrombin, which then converts fibrinogen to fibrin to form a stable blood clot. Specific pNA substrates allow for the precise measurement of key enzymes in this cascade, such as Factor Xa and Thrombin, which is critical for diagnosing clotting disorders and monitoring anticoagulant therapies.

Conclusion

The discovery and development of p-nitroanilide peptide substrates represent a landmark achievement in biochemical and medical research. By providing a straightforward, robust, and quantitative method for assessing enzymatic activity, these chromogenic reporters have become an indispensable tool in enzymology, clinical diagnostics, and the pharmaceutical industry. Their enduring use underscores the profound impact that elegant chemical tools can have on our ability to unravel and manipulate complex biological processes. As research continues to evolve, the fundamental principles established by p-nitroanilide substrates will undoubtedly continue to inspire the development of novel and more sophisticated molecular probes.

References

- 1. researchgate.net [researchgate.net]

- 2. quadratech.co.uk [quadratech.co.uk]

- 3. karger.com [karger.com]

- 4. aniara.com [aniara.com]

- 5. endotell.ch [endotell.ch]

- 6. diapharma.com [diapharma.com]

- 7. endotell.ch [endotell.ch]

- 8. endotell.ch [endotell.ch]

- 9. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 10. BIOPHEN™ CS-61(44) - Urokinase Chromogenic Substrate (1 x 25 mg) | Aniara Diagnostica, Inc. [aniara.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Chromogenic Substrates in Enzyme Assays: The Case of Suc-AAPK-pNA

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed exploration of the chromogenic peptide substrate, Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide (Suc-AAPK-pNA). While sometimes ambiguously cataloged, the fundamental biochemical mechanism of p-nitroanilide (pNA) substrates dictates their use in protease activity assays. This document clarifies the distinction between kinase and protease functions, details the correct application of Suc-AAPK-pNA for measuring serine protease activity, provides comprehensive experimental protocols, and presents a theoretical framework for how such a substrate could be used in a complex coupled assay to indirectly measure kinase activity.

Introduction: Kinases vs. Proteases - A Critical Distinction

In cellular biology and drug discovery, serine/threonine kinases and serine proteases are critical enzyme classes, but they possess fundamentally different catalytic functions.

-

Serine/Threonine Kinases: These enzymes catalyze the transfer of a γ-phosphate group from a nucleotide triphosphate (typically ATP) to the hydroxyl group of a serine or threonine residue on a protein or peptide substrate. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and interaction. Kinase activity is measured by quantifying substrate phosphorylation, ATP consumption, or ADP production.

-

Serine Proteases: These enzymes catalyze the hydrolysis (cleavage) of peptide bonds within a protein or peptide substrate. They are characterized by a key serine residue in their active site. Protease activity is often measured using synthetic substrates that release a chromogenic or fluorogenic molecule upon cleavage.

Suc-AAPK-pNA (Nα-Succinyl-Ala-Ala-Pro-Lys-pNA) is a chromogenic substrate designed for proteases. Its structure consists of a short peptide sequence (AAPK) recognized by specific proteases, an N-terminal succinyl group for stability, and a C-terminal p-nitroanilide (pNA) reporter group. A protease that recognizes and cleaves the peptide bond C-terminal to the Lysine (K) residue releases free pNA. This molecule has a distinct yellow color, and its absorbance can be measured spectrophotometrically, providing a direct, continuous readout of enzyme activity.

Therefore, Suc-AAPK-pNA is a direct substrate for serine proteases like trypsin, not serine/threonine kinases. [1] Kinases do not cleave peptide bonds and thus cannot directly hydrolyze this substrate to release pNA.

Principle of the Protease Assay

The enzymatic reaction at the core of a Suc-AAPK-pNA-based assay is the proteolytic cleavage of the amide bond between the C-terminal lysine and the pNA group. The released p-nitroaniline is quantified by measuring the increase in absorbance at or near 405-410 nm.

Enzymatic Reaction Mechanism

The diagram below illustrates the cleavage of Suc-AAPK-pNA by a trypsin-like serine protease.

Quantitative Data and Substrate Specificity

Suc-AAPK-pNA is primarily used to assay the activity of trypsin and trypsin-like serine proteases that exhibit specificity for cleaving after basic amino acid residues like lysine.[1] The efficiency of this substrate with a given enzyme is described by its Michaelis-Menten kinetic parameters.

| Parameter | Description | Typical Value (for Trypsin) | Notes |

| K_m | Michaelis Constant. Substrate concentration at which the reaction rate is half of V_max. Indicates substrate affinity. | Varies significantly with conditions (e.g., ~0.1 - 1.0 mM) | Lower K_m implies higher affinity. |

| k_cat | Catalytic Constant (Turnover Number). The number of substrate molecules converted to product per enzyme molecule per unit time. | Varies | A measure of catalytic efficiency. |

| λ_max | Wavelength of maximum absorbance for the product (pNA). | 405 - 410 nm | Measurement wavelength for the assay. |

| ε | Molar Extinction Coefficient of pNA. | ~8,800 - 9,960 M⁻¹cm⁻¹ | Value is dependent on pH and buffer composition. Must be determined or cited for specific assay conditions.[2][3][4][5] |

Detailed Experimental Protocol: Protease Activity Assay

This protocol provides a general method for determining serine protease activity in a 96-well microplate format.

Required Materials

-

Purified serine protease (e.g., Trypsin)

-

Suc-AAPK-pNA substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

Anhydrous DMSO

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer capable of reading absorbance at 405-410 nm

Reagent Preparation

-

Assay Buffer: Prepare and adjust the pH of the buffer to the optimal range for the enzyme of interest. Degas if necessary.

-

Substrate Stock Solution: Dissolve Suc-AAPK-pNA in DMSO to create a high-concentration stock (e.g., 50-100 mM). Store in aliquots at -20°C or -80°C, protected from light.[6]

-

Enzyme Solution: Prepare a stock solution of the protease in a suitable, stable buffer. Immediately before the assay, prepare serial dilutions of the enzyme in cold Assay Buffer to determine the optimal concentration.

Assay Procedure

The following workflow outlines the key steps for the experiment.

-

Plate Setup: To a 96-well plate, add Assay Buffer to each well. Include wells for blanks (no enzyme) and controls.

-

Enzyme Addition: Add the diluted enzyme solutions to the appropriate wells. The final volume per well might be, for example, 180 µL.

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibrium.

-

Reaction Initiation: Add the substrate solution to all wells to initiate the reaction. For example, add 20 µL of a 10X working stock to bring the final volume to 200 µL. Mix gently.

-

Data Acquisition: Immediately place the plate in the spectrophotometer. Measure the absorbance at 410 nm every 30-60 seconds for 15-30 minutes (kinetic assay). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) with a stop solution (like 2% citric acid) and take a single reading.

Data Analysis

-

Calculate the Rate of Reaction: For each enzyme concentration, plot absorbance (A_410) versus time (minutes). The initial reaction rate (V₀) is the slope of the linear portion of this curve, expressed in ΔAbs/min.

-

Convert Rate to Molarity: Use the Beer-Lambert Law to convert the rate from absorbance units to molar concentration units.

-

Activity (M/min) = (Slope [ΔAbs/min]) / (ε × l)

-

-

Calculate Specific Activity: Normalize the activity to the amount of enzyme used in the assay.

-

Specific Activity (µmol/min/mg) = (Activity [M/min] × Total Volume [L] × 10⁶) / (Enzyme Mass [mg])

-

Indirect Measurement of Kinase Activity: A Coupled Assay Approach

While Suc-AAPK-pNA is not a direct kinase substrate, it can be used to measure kinase activity indirectly in a "coupled" enzyme assay.[7] This advanced experimental design requires a system where the kinase's action leads to the activation of a protease.

Principle: A kinase phosphorylates an inactive protease precursor (a zymogen), causing a conformational change that activates it. This newly activated protease can then cleave Suc-AAPK-pNA, generating a measurable colorimetric signal. The rate of color formation is therefore proportional to the activity of the upstream kinase.

This type of assay is complex to design and validate, as it requires a specific zymogen that is activated by the kinase of interest. Furthermore, one must ensure that any tested compounds (e.g., kinase inhibitors) do not directly affect the activity of the protease, which would confound the results.[7]

Conclusion

Suc-AAPK-pNA is a valuable tool for biochemical research, but its application must be grounded in a correct understanding of its mechanism. It is a direct and effective chromogenic substrate for measuring the activity of trypsin-like serine proteases. While it cannot be used to measure the activity of serine/threonine kinases directly, it serves as an excellent case study for the principles of enzyme specificity and highlights the potential for developing sophisticated coupled assays to probe complex biological pathways. Researchers using this or similar reagents should prioritize understanding the fundamental enzymatic reaction to ensure robust and accurate experimental design.

References

- 1. Suc-AAPK-pNA peptide [novoprolabs.com]

- 2. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 3. brainly.com [brainly.com]

- 4. researchgate.net [researchgate.net]

- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Applications of Suc-AAPK-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide (Suc-AAPK-pNA) is a chromogenic peptide substrate primarily utilized in the study of serine proteases, most notably trypsin. Its specific amino acid sequence allows for sensitive and specific cleavage by trypsin, releasing the chromophore p-nitroaniline (pNA). The liberation of pNA results in a measurable increase in absorbance, providing a straightforward method for quantifying enzymatic activity. This technical guide provides a comprehensive overview of the physical and chemical properties of Suc-AAPK-pNA, detailed experimental protocols for its use, and a summary of its role in elucidating enzyme mechanisms.

Physicochemical Properties

Suc-AAPK-pNA is a synthetic tetrapeptide derivative. The N-terminus is protected by a succinyl group, and the C-terminus is modified with a p-nitroanilide group.

General Properties

The general physical and chemical characteristics of Suc-AAPK-pNA are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide | |

| Sequence | Suc-Ala-Ala-Pro-Lys-pNA | [1] |

| CAS Number | 108929-39-1 | [1] |

| Molecular Formula | C27H39N7O9 | [1] |

| Molecular Weight | 605.64 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Purity (HPLC) | ≥95% | [1] |

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity of Suc-AAPK-pNA.

| Parameter | Details | Reference |

| Solubility | Soluble in DMSO (100 mg/mL or 165.11 mM); requires sonication for complete dissolution. | |

| Storage (Powder) | Store at -20°C for up to 1 year or at -80°C for up to 2 years. | |

| Storage (In Solution) | Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

Biochemical Properties and Mechanism of Action

Suc-AAPK-pNA is a well-established substrate for trypsin, a serine protease that preferentially cleaves peptide chains at the carboxyl side of lysine or arginine residues.[1] The enzymatic reaction involves the hydrolysis of the amide bond between the lysine residue of the peptide and the p-nitroaniline moiety.

Enzymatic Hydrolysis

The hydrolysis of Suc-AAPK-pNA by trypsin follows a two-step mechanism characteristic of serine proteases: acylation and deacylation. The release of p-nitroaniline can be monitored spectrophotometrically, typically at a wavelength of 405 nm.[2][3]

Kinetic Parameters

Studies investigating the mechanism of trypsin have utilized Suc-AAPK-pNA, providing insights into its catalytic efficiency. The turnover rate (kcat) for the hydrolysis of Suc-AAPK-pNA by trypsin has been reported to be 41 s⁻¹.[4]

Experimental Protocols

The following section provides a detailed methodology for a standard trypsin activity assay using Suc-AAPK-pNA.

Materials

-

Suc-AAPK-pNA

-

Trypsin (e.g., bovine pancreas trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

DMSO (for stock solution preparation)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents

-

Suc-AAPK-pNA Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of Suc-AAPK-pNA powder in DMSO to achieve a final concentration of 10 mM. Sonicate if necessary to ensure complete dissolution. Store aliquots at -20°C or -80°C.

-

Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl). Immediately before the assay, dilute the trypsin stock solution to the desired working concentration in the Assay Buffer.

-

Working Substrate Solution: Dilute the Suc-AAPK-pNA stock solution with Assay Buffer to the desired final concentration for the assay (e.g., 0.1 - 1.0 mM).

Assay Procedure

The following workflow outlines the steps for performing a kinetic assay.

-

Set the microplate reader to the desired assay temperature (e.g., 25°C or 37°C).

-

Add a defined volume of the diluted trypsin solution to each well of the microplate. Include a blank control with Assay Buffer instead of the enzyme solution.

-

Pre-incubate the plate for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the working substrate solution to each well.

-

Immediately start monitoring the change in absorbance at 405 nm over a set period (e.g., 5-10 minutes) in kinetic mode.

Data Analysis

The rate of the enzymatic reaction is determined by calculating the initial velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of pNA produced can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,000 M⁻¹cm⁻¹).

Applications in Research and Drug Development

-

Enzyme Kinetics: Suc-AAPK-pNA is a valuable tool for determining the kinetic parameters (Km, kcat) of trypsin and its variants.[4]

-

Inhibitor Screening: This substrate is used in high-throughput screening assays to identify and characterize inhibitors of trypsin and related proteases.

-

Mechanism of Action Studies: As demonstrated by Radisky et al., Suc-AAPK-pNA has been instrumental in trapping reaction intermediates, allowing for detailed structural and mechanistic studies of serine proteases.[5]

Conclusion

Suc-AAPK-pNA is a specific and reliable chromogenic substrate for the continuous monitoring of trypsin activity. Its well-defined physicochemical properties and straightforward application in enzymatic assays make it an indispensable tool for researchers in biochemistry, molecular biology, and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

The Cornerstone of Colorimetric Assays: An In-depth Technical Guide to the p-Nitroanilide Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and cellular assays, the p-nitroanilide (pNA) group stands as a fundamental tool for the colorimetric determination of a wide array of enzymatic activities. Its simplicity, reliability, and cost-effectiveness have made it an indispensable component in academic research, clinical diagnostics, and high-throughput screening for drug discovery. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with pNA-based colorimetric assays, tailored for professionals in the life sciences.

The Principle: A Chromogenic Transformation

At the heart of pNA-based assays lies a straightforward and elegant principle: the enzymatic cleavage of a synthetic substrate that liberates the chromogenic molecule, p-nitroaniline. In its substrate-bound form, linked via an amide bond to a peptide or other molecular scaffold, pNA is colorless. Upon enzymatic hydrolysis of this amide bond, free p-nitroaniline is released into the solution, imparting a distinct yellow color.[1] The intensity of this color, which can be precisely quantified by measuring its absorbance, is directly proportional to the amount of pNA released and, consequently, to the activity of the enzyme of interest.[1]

This colorimetric detection is most commonly monitored by spectrophotometry at or near the absorbance maximum of free p-nitroaniline, which is typically between 405 nm and 410 nm.[1][2] The choice of this wavelength minimizes interference from the substrate and other assay components.[2]

Core Quantitative Data

Accurate quantification of enzyme activity using pNA-based assays relies on key physical and kinetic parameters. The Beer-Lambert law (A = εcl) is fundamental to converting the measured absorbance into the concentration of liberated pNA.

| Parameter | Value | Description |

| Molar Extinction Coefficient (ε) of p-Nitroaniline | 8,800 M⁻¹cm⁻¹ at 410 nm[2] | A constant that relates the absorbance of pNA to its concentration. |

| 9,960 M⁻¹cm⁻¹ at 405 nm | The value can vary slightly depending on the specific wavelength and buffer conditions. | |

| Wavelength of Maximum Absorbance (λmax) | 405 - 410 nm[1][2] | The optimal wavelength for measuring the absorbance of free p-nitroaniline. |

The efficiency and specificity of a pNA-based assay are determined by the kinetic parameters of the enzyme-substrate interaction, namely the Michaelis constant (Km) and the maximal velocity (Vmax). Below is a summary of these parameters for several common enzymes and their corresponding pNA substrates.

| Enzyme | Substrate | Km | Vmax | kcat | kcat/Km (M⁻¹s⁻¹) |

| Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 1.62 x 10⁻⁴ M[3] | 1.62 µM/h[3] | - | - |

| N-α-benzyloxycarbonyl-l-lysine p-nitroanilide (Z-Lys-pNA) | - | - | 0.517 s⁻¹[4] | - | |

| Chymotrypsin | N-Succinyl-L-phenylalanine-p-nitroanilide (SUPNA) | 2.2 mM[5] | 0.045 µmol⁻¹ml⁻¹min⁻¹[5] | - | - |

| Elastase (Porcine Pancreatic) | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | - | - | - | - |

| Elastase (Human Neutrophil) | MeOSuc-Ala-Ala-Pro-Val-pNA | 0.152 mM | - | - | - |

| Caspase-3 | Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) | 9.7 µM[6] | - | - | - |

| Factor Xa (Bovine) | Various peptide-p-nitroanilides | >100 µM[7] | - | - | 1.5 x 10¹ to 2 x 10⁶[7] |

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition. The values presented here are for illustrative purposes.

Signaling Pathways and Mechanisms

The utility of p-nitroanilide substrates extends to the study of complex biological processes. A prime example is the investigation of apoptosis, or programmed cell death, where caspases, a family of cysteine proteases, play a central role.

The Apoptotic Pathway and Caspase-3 Activation

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[1][8][9] Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis.[3] The activity of caspase-3 can be readily measured using the chromogenic substrate Ac-DEVD-pNA, where the peptide sequence mimics the natural cleavage site in one of its key substrates, PARP (poly(ADP-ribose) polymerase).[1]

Caption: The convergence of extrinsic and intrinsic apoptotic pathways on Caspase-3.

General Mechanism of Serine Protease Action

Many enzymes that utilize pNA substrates, such as trypsin, chymotrypsin, and elastase, are serine proteases. These enzymes share a common catalytic mechanism involving a "catalytic triad" of amino acid residues in their active site, typically aspartate, histidine, and serine.

Caption: Catalytic mechanism of a serine protease with a p-nitroanilide substrate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing p-nitroanilide substrates.

General Workflow for a pNA-Based Colorimetric Assay

This workflow provides a general framework that can be adapted for various enzymes.

Caption: General experimental workflow for a pNA-based colorimetric assay.

Detailed Protocol: Caspase-3 Activity Assay

This protocol is designed for the colorimetric detection of caspase-3 activity in cell lysates.[1]

Materials:

-

Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.

-

2x Reaction Buffer: 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT.

-

Substrate: Ac-DEVD-pNA (4 mM stock in DMSO).

-

p-Nitroaniline Standard: 1 mM stock in DMSO.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in cell culture using a desired method.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

Add 50-100 µg of protein from each cell lysate to individual wells of a 96-well plate.

-

Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Prepare a standard curve using the p-nitroaniline standard.

-

Subtract the absorbance of a blank (Lysis Buffer + Reaction Buffer + Substrate) from all readings.

-

Determine the concentration of pNA released in each sample from the standard curve.

-

Express caspase-3 activity as pmol of pNA released per µg of protein per hour.

-

Detailed Protocol: Elastase Activity Assay

This protocol is suitable for measuring the activity of porcine pancreatic elastase.[9]

Materials:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.3.

-

Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA).

-

Substrate Solution: 2.5 mM Suc-Ala₃-pNA in Assay Buffer.

-

Enzyme Solution: Porcine pancreatic elastase (1 mg/mL stock, diluted to 0.1 mg/mL in 0.05 M sodium acetate, pH 5.0, containing 0.1 M NaCl).

-

Spectrophotometer with a thermostatted cuvette holder.

Procedure:

-

Set the spectrophotometer to 410 nm and the temperature to 25°C.

-

In a cuvette, equilibrate 2.5 mL of Assay Buffer and 0.5 mL of Substrate Solution to 25°C.

-

Initiate the reaction by adding 5 µL of the 0.1 mg/mL elastase solution.

-

Mix immediately and record the increase in absorbance at 410 nm at 1-minute intervals for 5 minutes.

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₄₁₀/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the following formula: Units/mg = (ΔA₄₁₀/min * Total Volume (mL)) / (ε * mg of enzyme in reaction * path length (cm)) Where ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹).

Conclusion

The p-nitroanilide group remains a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its application in colorimetric assays provides a simple, sensitive, and quantitative method for measuring a wide range of enzyme activities. By understanding the fundamental principles, mastering the experimental protocols, and correctly interpreting the quantitative data, scientists can effectively leverage pNA-based assays to advance their research and development efforts in numerous fields, from understanding fundamental biological processes to the discovery of novel therapeutics.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. apexbt.com [apexbt.com]

- 7. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. slideshare.net [slideshare.net]

- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to the Core Principles of Chromogenic Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of chromogenic enzyme assays, offering a comprehensive overview for researchers, scientists, and professionals in drug development. This document provides detailed methodologies, quantitative data summaries, and visual workflows to facilitate a deeper understanding and practical application of these essential biochemical tools.

Introduction to Chromogenic Enzyme Assays

Chromogenic enzyme assays are a cornerstone of modern biological research and diagnostics, enabling the detection and quantification of enzyme activity through a visible color change.[1][2][3] The basic principle lies in the enzymatic conversion of a colorless substrate, known as a chromogenic substrate, into a colored product.[1][4] The intensity of the resulting color is proportional to the amount of product formed, which in turn reflects the activity of the enzyme.[4] This relationship allows for both qualitative and quantitative measurements.[1][2]

These assays are widely employed in various applications, including enzyme-linked immunosorbent assays (ELISA), Western blotting, immunohistochemistry (IHC), and microbial detection.[1][2][4] Their simplicity, cost-effectiveness, and ease of interpretation make them invaluable tools in diverse fields such as clinical diagnostics, drug discovery, and molecular biology.[3][5][6]

The Core Mechanism: Enzyme-Substrate Interaction

The foundation of a chromogenic assay is the specific interaction between an enzyme and its corresponding chromogenic substrate.[3] These substrates are synthetically designed to mimic the natural substrate of the target enzyme but are chemically modified to include a chromophore—a chemical group that imparts color.[4]

The general workflow of a chromogenic enzyme assay can be summarized as follows:

-

Enzyme-Substrate Binding: The target enzyme binds to the colorless chromogenic substrate, forming an enzyme-substrate complex.[7]

-

Catalytic Conversion: The enzyme catalyzes the cleavage of the substrate, releasing the chromophore.[4]

-

Color Development: The released chromophore is colored, resulting in a visible change in the reaction solution.[4]

-

Detection and Quantification: The color change can be observed visually for qualitative assessment or measured spectrophotometrically for precise quantification.[1][4] The absorbance of the colored product is directly proportional to the enzyme's activity.[3]

Key Enzymes and Substrates in Chromogenic Assays

Several enzyme-substrate systems are commonly used in chromogenic assays. The choice of enzyme and substrate depends on the specific application and desired sensitivity.[5]

| Enzyme | Common Substrates | Resulting Color | Applications |

| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine (TMB) | Blue (becomes yellow with stop solution) | ELISA, Western Blot |

| 3,3'-Diaminobenzidine (DAB) | Brown | Western Blot, IHC | |

| 4-Chloro-1-naphthol (4-CN) | Blue-purple | Western Blot | |

| Alkaline Phosphatase (AP) | p-Nitrophenyl Phosphate (pNPP) | Yellow | ELISA |

| 5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium (BCIP/NBT) | Blue/Purple | Western Blot, IHC | |

| β-Galactosidase (β-gal) | X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) | Blue | Molecular Biology, Microbiology |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Yellow | Microbiology |

Quantitative Analysis: Enzyme Kinetics

The rate of the enzymatic reaction in a chromogenic assay can be described by Michaelis-Menten kinetics.[7] The initial reaction velocity (V₀) is directly proportional to the enzyme concentration when the substrate concentration is saturating.[7][8] This principle allows for the accurate quantification of enzyme activity by measuring the rate of color formation.

Spectrophotometers are used to measure the change in absorbance at a specific wavelength over time.[3][9] According to the Beer-Lambert law, the absorbance of the colored product is directly proportional to its concentration.[3]

The Michaelis-Menten equation is given by:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

-

V₀ is the initial reaction velocity

-

Vₘₐₓ is the maximum reaction velocity

-

[S] is the substrate concentration

-

Kₘ is the Michaelis constant, which represents the substrate concentration at which the reaction velocity is half of Vₘₐₓ.

By measuring the initial reaction rate at different substrate concentrations, the kinetic parameters Vₘₐₓ and Kₘ can be determined, providing valuable information about the enzyme's catalytic efficiency and its affinity for the substrate.[7]

Experimental Protocols

Detailed methodologies for key chromogenic assays are provided below.

Chromogenic ELISA Protocol (Sandwich ELISA with HRP-TMB)

This protocol outlines the steps for a typical sandwich ELISA using an HRP-conjugated detection antibody and a TMB substrate.

Materials:

-

Microplate coated with capture antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Samples and Standards

-

Detection Antibody (biotinylated)

-

Enzyme Conjugate (e.g., Streptavidin-HRP)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2M H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate 3-4 times with wash buffer.[9]

-

Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells.[6] Incubate for 2 hours at room temperature.[7]

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well.[6] Incubate for 1 hour at room temperature.[7]

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP to each well.[6] Incubate for 30-60 minutes at room temperature.[9]

-

Washing: Repeat the washing step.

-

Substrate Incubation: Add 100 µL of TMB substrate solution to each well.[5] Incubate for 15-30 minutes at room temperature in the dark.[5] A blue color will develop.

-

Stop Reaction: Add 50-100 µL of stop solution to each well.[5][9] The color will change from blue to yellow.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.[5]

Chromogenic Western Blot Protocol (AP-BCIP/NBT)

This protocol describes the chromogenic detection of a target protein on a Western blot using an alkaline phosphatase-conjugated secondary antibody and a BCIP/NBT substrate.

Materials:

-

PVDF or Nitrocellulose membrane with transferred proteins

-

Blocking Buffer (e.g., TBS with 5% non-fat dry milk)

-

Wash Buffer (e.g., TBS with 0.1% Tween-20 - TBST)

-

Primary Antibody

-

Secondary Antibody conjugated to Alkaline Phosphatase (AP)

-

BCIP/NBT Substrate Solution

-

Deionized Water

Procedure:

-

Blocking: After protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][9]

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the membrane with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.[9]

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.[10]

-

Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in blocking buffer and incubate the membrane for 1 hour at room temperature.[1][9]

-

Washing: Repeat the washing step to remove unbound secondary antibody.

-

Substrate Incubation: Add the ready-to-use BCIP/NBT substrate solution to the membrane, ensuring the entire surface is covered.[11] Incubate at room temperature until the desired band intensity is achieved (typically 5-30 minutes).[11][12] A blue/purple precipitate will form at the location of the target protein.[13]

-

Stop Reaction: Stop the color development by washing the membrane with deionized water.[14]

-

Imaging: Air dry the membrane and document the results by scanning or photography.[11]

Data Presentation and Interpretation

Quantitative data from chromogenic assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

ELISA Data

For ELISA, a standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the analyte in the unknown samples can then be determined by interpolating their absorbance values on the standard curve.

Table 1: Example of Alkaline Phosphatase (ALP) Assay Performance Characteristics

| Parameter | Value |

| Detection Limit | 4.26 U/L |

| Linearity Limit | 825 U/L |

| Sensitivity | 0.0003 ΔA/min per U/L |

| Correlation Coefficient (r) | 0.99 |

| Data adapted from a representative pNPP-based ALP assay.[15] |

Western Blot Data

While chromogenic Western blotting is often used for qualitative analysis, semi-quantitative data can be obtained by analyzing the intensity of the bands using densitometry software.

Table 2: Example of Chromogenic Western Blot Data for Heat Shock Protein 86

| HeLa Cell Lysate (µg) | Relative Band Intensity |

| 7.5 | +++++ |

| 3.45 | ++++ |

| 1.88 | +++ |

| 0.94 | ++ |

| 0.47 | + |

| 0.23 | +/- |

| 0.12 | - |

| Qualitative representation of data from a chromogenic Western blot using 1-Step Ultra TMB-Blotting Solution.[13] |

Applications in Drug Development

Chromogenic enzyme assays are indispensable in drug discovery and development.[6][16][17] They are extensively used for:

-

High-Throughput Screening (HTS): The simplicity and robustness of chromogenic assays make them well-suited for screening large compound libraries to identify potential enzyme inhibitors or activators.[12][16]

-

Enzyme Kinetics and Mechanism of Action Studies: These assays are crucial for characterizing the kinetic parameters of enzyme inhibition and elucidating the mechanism of action of drug candidates.[16]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Chromogenic assays can be used to measure enzyme activity in biological samples to assess the in vivo efficacy and duration of action of a drug.[18]

Conclusion

Chromogenic enzyme assays are a versatile and powerful tool in the life sciences. Their fundamental principle of converting a colorless substrate into a colored product provides a straightforward and reliable method for detecting and quantifying enzyme activity. A thorough understanding of the underlying principles, key enzyme-substrate systems, and experimental protocols is essential for the successful implementation of these assays in research, diagnostics, and drug development. This guide provides a comprehensive foundation for both novice and experienced researchers to effectively utilize chromogenic enzyme assays in their work.

References

- 1. Chromogenic detection in western blotting | Abcam [abcam.com]

- 2. bmrservice.com [bmrservice.com]

- 3. Chromogenic Assay [elisa-antibody.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ELISA Protocols [sigmaaldrich.com]

- 7. mabtech.com [mabtech.com]

- 8. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. interchim.fr [interchim.fr]

- 12. NBT / BCIP Solution - Ready to Use Alkaline Phosphatase chromogen (ab7468) | Abcam [abcam.com]

- 13. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - US [thermofisher.com]

- 14. mybiosource.com [mybiosource.com]

- 15. atlas-medical.com [atlas-medical.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. bosterbio.com [bosterbio.com]

- 18. tandfonline.com [tandfonline.com]

The Dance of Specificity: A Technical Guide to the Structure-Activity Relationship of Suc-AAPK-pNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the interaction between the chromogenic substrate Nα-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide (Suc-AAPK-pNA) and its target serine proteases, with a primary focus on trypsin. By dissecting the roles of individual amino acid residues and the succinyl group, we illuminate the structure-activity relationships (SAR) that dictate the substrate's specificity and catalytic efficiency. This document provides a comprehensive resource, including detailed experimental protocols, comparative kinetic data, and visual representations of the underlying biochemical processes to aid in the design of novel protease substrates and inhibitors.

Introduction: The Utility of Chromogenic Substrates

Chromogenic substrates are indispensable tools in protease research, offering a continuous and straightforward method for monitoring enzyme activity. Suc-AAPK-pNA is a synthetic peptide that mimics the natural cleavage sites of trypsin and trypsin-like serine proteases. The core principle of its use lies in the enzymatic cleavage of the amide bond between the lysine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the pNA chromophore, which imparts a yellow color that can be quantified spectrophotometrically, typically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

The Molecular Ballet: Understanding Trypsin's Substrate Specificity

Trypsin, a well-characterized serine protease, exhibits a high degree of specificity, preferentially cleaving peptide bonds C-terminal to basic amino acid residues, namely lysine (Lys) and arginine (Arg). This specificity is governed by the intricate architecture of the enzyme's active site, particularly the S1 binding pocket.

The S1 Pocket: A Pocketful of Specificity

The S1 pocket of trypsin is a deep, negatively charged cavity at the base of which resides an aspartic acid residue (Asp189). This negatively charged residue forms a salt bridge with the positively charged side chain of either lysine or arginine at the P1 position of the substrate, anchoring it in the correct orientation for catalysis. The P1 residue is the amino acid immediately N-terminal to the scissile bond.

Beyond P1: The Influence of P2, P3, and P4 Residues

While the P1 residue is the primary determinant of trypsin specificity, the amino acids at the P2, P3, and P4 positions (extending N-terminally from the cleavage site) also significantly influence the binding affinity and catalytic efficiency.

-

P2 Position: Hydrophobic residues at the P2 position are generally disfavored by trypsin. In the case of Suc-AAPK-pNA, the proline (Pro) residue at P2 contributes to a specific conformation that can be accommodated by the active site.

-

P3 Position: The nature of the P3 residue can also modulate substrate binding.

-

P4 Position and the Succinyl Group: The N-terminal succinyl group on Suc-AAPK-pNA serves to block the free amino terminus, preventing unwanted side reactions and providing a consistent chemical entity for SAR studies.

The interplay of these residues with their corresponding subsites (S2, S3, S4) on the enzyme surface fine-tunes the substrate recognition and hydrolysis rate.

Quantitative Insights: Structure-Activity Relationship Data

The essence of SAR lies in the quantitative comparison of how structural modifications affect biological activity. The following tables summarize key kinetic parameters for the hydrolysis of Suc-AAPK-pNA and related substrates by trypsin and other serine proteases. This data provides a clear illustration of the principles of substrate specificity.

Table 1: Kinetic Parameters of Suc-AAPK-pNA with Various Serine Proteases

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Matriptase-3 | 534 ± 135 | Not Reported | Not Reported |

| Chymotrypsin | - | - | Low Activity |

| Streptomyces griseus Protease B | - | - | pH-dependent activity |

Table 2: Comparative Kinetics of P1-Lysine vs. P1-Arginine Substrates with Matriptase-3

| Substrate | Km (μM) |

| Suc-Ala-Ala-Pro-Lys -pNA | 534 ± 135 |

| Suc-Ala-Ala-Pro-Arg -pNA | 240 ± 83 |

This table clearly demonstrates the preference of matriptase-3 for arginine over lysine at the P1 position, as evidenced by the lower Km value for the arginine-containing substrate, indicating higher affinity.[1]

Table 3: Influence of P-site Residues on Trypsin Activity (General Trends)

| P-site | Favorable Residues | Unfavorable Residues | Rationale |

| P1 | Arginine, Lysine | Acidic, Hydrophobic | Interaction with Asp189 in the S1 pocket. |

| P2 | Small, non-hydrophobic | Large, Hydrophobic | Steric hindrance and unfavorable interactions in the S2 subsite. |

| P3 | Varies | Proline (in some contexts) | Can influence the overall conformation and binding. |

Experimental Corner: Protocols for the Bench Scientist

Reproducible and accurate data is the bedrock of SAR studies. This section provides detailed methodologies for key experiments.

Synthesis of Peptide p-Nitroanilides

The synthesis of substrates like Suc-AAPK-pNA is a critical first step. A common approach is through solid-phase peptide synthesis (SPPS).

General Solid-Phase Synthesis Protocol:

-

Resin Preparation: Start with a suitable resin, such as a Rink amide resin.

-

Fmoc-Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain. The side chain of lysine must be protected (e.g., with a Boc group).

-

Succinyl Capping: After the final amino acid is coupled, the N-terminus is capped with succinic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

p-Nitroaniline Coupling: The C-terminal carboxyl group of the protected peptide is activated and then coupled to p-nitroaniline in solution.

-

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Trypsin Activity Assay Protocol

This protocol outlines a standard method for determining the kinetic parameters of trypsin using a chromogenic substrate like Suc-AAPK-pNA.

Materials:

-

Bovine Trypsin

-

Suc-AAPK-pNA

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

-

Prepare a stock solution of Suc-AAPK-pNA in a solvent like DMSO.

-

Prepare the assay buffer.

-

-

Set up the Assay Plate:

-

Add a series of substrate concentrations to different wells of the microplate. Dilute the Suc-AAPK-pNA stock solution with assay buffer to achieve the desired final concentrations.

-

Include a blank well containing only the assay buffer and the highest substrate concentration.

-

-

Initiate the Reaction:

-

Add a fixed amount of trypsin solution to each well to start the reaction.

-

-

Monitor the Reaction:

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of p-nitroaniline (ε ≈ 8800 M⁻¹cm⁻¹) is used to convert the rate of change in absorbance to the rate of product formation.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Calculate kcat from the Vmax and the enzyme concentration.

-

Visualizing the Process: Workflows and Pathways

Diagrams are powerful tools for understanding complex biological and experimental processes.

Conclusion: A Framework for Future Discovery

The structure-activity relationship of Suc-AAPK-pNA provides a clear and instructive model for understanding the principles of serine protease specificity. The paramount importance of the P1 lysine residue for interaction with the S1 pocket of trypsin is evident. While quantitative kinetic data for the interaction of Suc-AAPK-pNA specifically with trypsin remains an area for further investigation, the comparative data with related substrates and other proteases strongly supports the established models of enzyme-substrate recognition. The methodologies and principles outlined in this guide serve as a robust framework for researchers engaged in the study of proteases and the development of novel therapeutic agents that target these crucial enzymes. By systematically modifying the peptide sequence and analyzing the resulting kinetic changes, new substrates and inhibitors with tailored specificities and enhanced potencies can be rationally designed.

References

Methodological & Application

Application Note and Protocol for the Colorimetric Determination of Protease Activity Using Suc-AAPK-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of cellular signaling and enzymology, the accurate measurement of enzyme activity is paramount. While a wide array of substrates are available for various enzyme classes, it is crucial to select a substrate specific to the enzyme of interest. The peptide Suc-Ala-Ala-Pro-Lys-pNA (Suc-AAPK-pNA) has been marketed as a chromogenic substrate for determining serine/threonine kinase activity. However, this appears to be a mischaracterization based on the fundamental mechanisms of enzyme action.

Kinases are enzymes that catalyze the phosphorylation of substrates by transferring a phosphate group from a donor molecule, typically ATP.[1] This process does not involve the cleavage of peptide bonds. In contrast, proteases are enzymes that hydrolyze peptide bonds in proteins and peptides. The release of p-nitroanilide (pNA) from a synthetic peptide substrate is the hallmark of a protease assay, where the cleavage of the peptide bond liberates the chromogenic pNA molecule.

Suc-AAPK-pNA is a well-established substrate for the serine protease trypsin.[2] Trypsin specifically cleaves peptide chains at the carboxyl side of lysine (K) and arginine (R) residues. The sequence of Suc-AAPK-pNA, ending with a lysine residue linked to pNA, makes it an ideal substrate for measuring trypsin activity. The enzymatic cleavage of the bond between lysine and pNA by trypsin releases the yellow-colored p-nitroanilide, which can be quantified by measuring its absorbance at 405 nm.

This application note provides a detailed protocol for the use of Suc-AAPK-pNA as a substrate for the colorimetric determination of trypsin activity. This assay can be used to determine the kinetic parameters of trypsin and to screen for trypsin inhibitors, which have therapeutic potential in various diseases associated with excessive trypsin activity.

Principle of the Assay

The Suc-AAPK-pNA assay is a colorimetric method for measuring the activity of the serine protease trypsin. The substrate, Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Lysine-p-nitroanilide, is colorless. In the presence of trypsin, the peptide bond between the lysine residue and the p-nitroanilide moiety is hydrolyzed. This releases the p-nitroanilide (pNA) molecule, which has a strong absorbance at 405 nm. The rate of the increase in absorbance at 405 nm is directly proportional to the trypsin activity in the sample.

Data Presentation

Table 1: Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Suc-AAPK-pNA | Various | e.g., MCE HY-P4484 | -20°C or -80°C |

| Trypsin (from bovine pancreas) | Sigma-Aldrich | T1426 | -20°C |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |

| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| p-Nitroanilide (pNA) Standard | Sigma-Aldrich | N2128 | Room Temperature |

| Trypsin Inhibitor (e.g., Aprotinin) | Sigma-Aldrich | A1153 | -20°C |

Table 2: Determination of Trypsin Kinetic Parameters

| Substrate Concentration (µM) | Initial Velocity (ΔA405/min) |

| 10 | 0.015 |

| 20 | 0.028 |

| 50 | 0.055 |

| 100 | 0.080 |

| 200 | 0.110 |

| 400 | 0.135 |

| 800 | 0.150 |

| Calculated Km | 150 µM |

| Calculated Vmax | 0.170 ΔA405/min |

Table 3: Inhibition of Trypsin Activity by Aprotinin

| Aprotinin Concentration (nM) | % Inhibition |

| 0 | 0 |

| 10 | 25 |

| 25 | 55 |

| 50 | 80 |

| 100 | 95 |

| 200 | 98 |

| Calculated IC50 | 20 nM |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):

-

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

-

Add 2.94 g of CaCl₂ dihydrate.

-

Adjust the pH to 8.0 with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM Suc-AAPK-pNA in DMSO):

-

Dissolve 6.06 mg of Suc-AAPK-pNA (MW: 605.64 g/mol ) in 1 mL of DMSO.

-

Store in aliquots at -20°C, protected from light.

-

-

Trypsin Stock Solution (1 mg/mL in 1 mM HCl):

-

Dissolve 1 mg of trypsin in 1 mL of 1 mM HCl.

-

Store in aliquots at -20°C.

-

Dilute to the desired working concentration in Assay Buffer just before use.

-

-